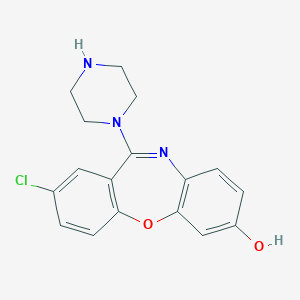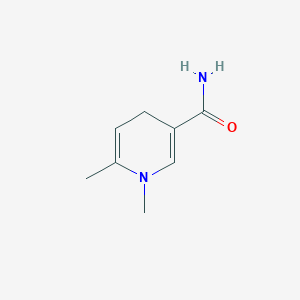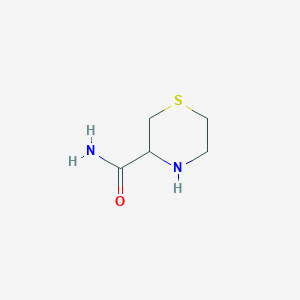
3-Methyl-1-phenyl-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of various catalysts. Techniques such as microwave irradiation and the use of green catalysts like cerium(IV) sulfate or cellulose sulfuric acid have been developed to improve the efficiency and environmental friendliness of the synthesis process (Mosaddegh et al., 2017), (Mosaddegh et al., 2010).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of this compound derivatives, revealing non-planar geometries and the existence of intramolecular hydrogen bonding that influences the stability and reactivity of these compounds (Cerchiaro et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including N-, O-, and C-methylation, demonstrating the compound's versatility as a building block for synthesizing a wide array of derivatives with different functional groups (Nemytova et al., 2018). These reactions are crucial for modifying the compound's physical and chemical properties for specific applications.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can be tailored through chemical modifications. The introduction of substituents at various positions on the pyrazole ring affects these properties, enabling the design of compounds with desired physical characteristics for particular uses.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic nature of the substituents on the pyrazole ring. Studies have shown that the presence of electron-donating or electron-withdrawing groups can significantly alter these properties, affecting the compound's behavior in chemical reactions (Grotjahn et al., 2002).
Scientific Research Applications
Synthesis Methods and Catalysis
- The compound has been used in the regiocontrolled N-, O-, and C-methylation of related pyrazol-5-ols, leading to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity (Nemytova et al., 2018).
- It's also involved in a biodegradable and environmentally friendly synthesis method using cellulose sulfuric acid as a bio-polymer catalyst (Mosaddegh et al., 2010).
- A catalyst-free protocol for its synthesis in aqueous ethanol has been reported, emphasizing a green, efficient approach (Shabalala et al., 2020).
Biological Interactions and Antiviral Activity
- Metal complexes of this compound show interactions with calf thymus DNA and display potential as drugs for certain enzymes. They also have been tested for antibacterial action against pathogenic organisms (Ramashetty et al., 2021).
- Additionally, derivatives of 3-Methyl-1-phenyl-1H-pyrazol-5-ol have been evaluated for antiviral activity against peste des petits ruminant virus (PPRV), with some compounds showing greater potency than standard drugs (Sujatha et al., 2009).
Corrosion Inhibition and Material Science
- In material science, derivatives of this compound have been explored for their potential in inhibiting corrosion in petroleum industry applications, particularly in acidizing environments for oil well stimulation (Singh et al., 2020).
Molecular and Structural Studies
- The compound has also been the subject of structural and spectral investigations, contributing to a better understanding of its chemical and physical properties (Viveka et al., 2016).
Chemosensor Development
- It has been used in the development of chemosensors, such as an Al(III) ion-selective sensor applicable in biological environments (Mukherjee et al., 2014).
Safety and Hazards
The safety data sheet for 3-Methyl-1-phenyl-1H-pyrazol-5-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
It has been suggested that pyrazole derivatives can interact with their targets, leading to cytotoxic effects .
Biochemical Pathways
It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYIMCESJLPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061334, DTXSID6091550 | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Demethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
19735-89-8, 942-32-5, 89-25-8 | |
| Record name | 3-Methyl-1-phenylpyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Demethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?
A1: The molecular formula is C10H10N2O, and the molecular weight is 174.20 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common techniques include Fourier-transform infrared spectroscopy (FTIR) [, , , , ], 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], mass spectrometry (MS) [], and X-ray diffraction (XRD) [, ]. These methods provide insights into the compound's structure, functional groups, and purity.
Q3: What is the primary synthetic application of this compound in organic chemistry?
A3: It serves as a key building block for synthesizing 4,4′-(arylmethylene)bis(this compound) derivatives, often via tandem Knoevenagel-Michael reactions [, , , , , , , , , , , , ].
Q4: What are the advantages of using this compound in these reactions?
A4: Its structure readily undergoes condensation with aldehydes, forming a key intermediate that facilitates the subsequent Michael addition step. This allows for efficient one-pot synthesis of diverse bis-pyrazolone derivatives [, , , , , , , , ].
Q5: What types of catalysts have been explored for these reactions involving this compound?
A5: A wide range of catalysts have been investigated, including: * Heterogeneous catalysts: Cu-doped ZnO nanomaterials [], nanomagnetite-Fe3O4 [], cellulose sulfuric acid [], and nanosilica-supported perchloric acid [, ]. * Homogeneous catalysts: Tetraethylammonium L-prolinate [], L-proline [, ], and Brønsted acidic ionic liquids [, , , , ]. * Catalyst-Free conditions: Ultrasound irradiation in water/ethanol mixtures [] and ethylene glycol-promoted reactions [].
Q6: What are the benefits of exploring different catalytic systems?
A6: Researchers aim to identify conditions that enhance reaction efficiency, reduce reaction times, improve yields, and minimize environmental impact [, , , , , , , , , , , , ].
Q7: Have any biological activities been reported for derivatives of this compound?
A7: Yes, studies have investigated the anti-leishmanial, anti-trypanosomal [], antioxidant [, ], anti-inflammatory [], antimicrobial [, , ], and cytotoxic activities [] of various 4,4′-(arylmethylene)bis(this compound) derivatives.
Q8: How do structural modifications impact the biological activity of these derivatives?
A8: Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the arylmethylene bridge significantly influence the potency and selectivity of these compounds against different parasites or biological targets [, , , ].
Q9: Has computational chemistry been employed in the study of these compounds?
A9: Yes, computational methods like density functional theory (DFT) calculations have been used to optimize the molecular structure and understand the electronic properties of these derivatives. [, ] Molecular docking studies have also been performed to explore their interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize their potential anti-inflammatory activity [].
Q10: How are the synthesized compounds purified and characterized?
A10: Purification techniques like column chromatography might be employed []. Characterization relies heavily on spectroscopic methods such as FTIR, NMR, and MS, alongside elemental analysis [, ].
Q11: What are the environmental considerations related to the synthesis of these compounds?
A11: Many research efforts focus on developing greener synthetic approaches, using environmentally benign catalysts, reducing solvent usage, and minimizing waste generation [, , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

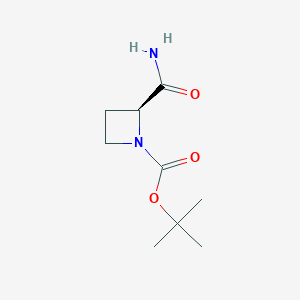
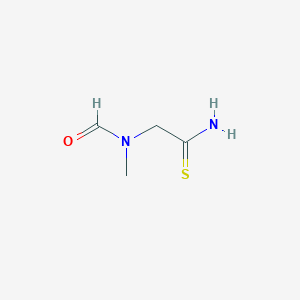



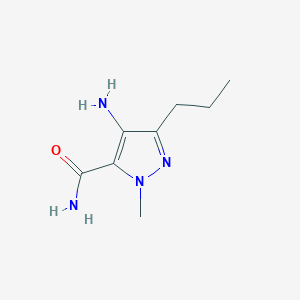

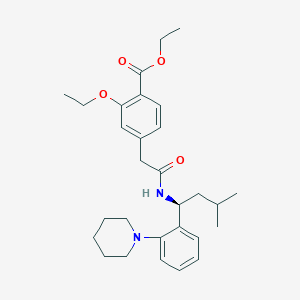
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
